3-(Methylsulfonyl)-2,5-dioxopyrrolidin-1-yl 4-((5-nitropyridin-2-yl)disulfanyl)pentanoate
Overview
Description
NO2-SPP-sulfo-Me is a cleavable linker used in the synthesis of antibody-drug conjugates. This compound is designed to link cytotoxic drugs to antibodies, enabling precise delivery to target cells or proteins. The cleavable nature of NO2-SPP-sulfo-Me ensures controlled drug release, optimizing the effectiveness of antibody-drug conjugates .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of NO2-SPP-sulfo-Me involves multiple steps, including the formation of the sulfo group and the attachment of the linker to the antibody-drug conjugate. The reaction conditions typically involve the use of specific reagents and solvents to achieve the desired product. The exact synthetic route may vary depending on the specific requirements of the antibody-drug conjugate being synthesized .
Industrial Production Methods
Industrial production of NO2-SPP-sulfo-Me involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification, crystallization, and quality control to meet industry standards. The compound is typically stored at room temperature in the continental United States, with storage conditions varying elsewhere .
Chemical Reactions Analysis
Types of Reactions
NO2-SPP-sulfo-Me undergoes various chemical reactions, including:
Cleavage Reactions: The compound is designed to cleave under specific conditions, releasing the cytotoxic drug from the antibody-drug conjugate.
Substitution Reactions: The sulfo group can participate in substitution reactions, allowing for the modification of the compound’s structure
Common Reagents and Conditions
Common reagents used in the reactions involving NO2-SPP-sulfo-Me include solvents such as dimethyl sulfoxide and polyethylene glycol. The reaction conditions may involve specific temperatures, pH levels, and catalysts to achieve the desired outcome .
Major Products Formed
The major products formed from the reactions involving NO2-SPP-sulfo-Me include the cleaved cytotoxic drug and the modified antibody-drug conjugate. These products are essential for the targeted delivery of drugs in therapeutic applications .
Scientific Research Applications
NO2-SPP-sulfo-Me has a wide range of scientific research applications, including:
Chemistry: Used in the synthesis of antibody-drug conjugates for targeted drug delivery.
Biology: Facilitates the study of cellular processes by enabling precise delivery of cytotoxic drugs to specific cells.
Medicine: Plays a crucial role in the development of targeted cancer therapies by linking cytotoxic drugs to antibodies that target cancer cells.
Industry: Utilized in the production of antibody-drug conjugates for therapeutic applications
Mechanism of Action
The mechanism of action of NO2-SPP-sulfo-Me involves its cleavage under specific conditions, releasing the cytotoxic drug from the antibody-drug conjugate. The molecular targets and pathways involved include the binding of the antibody to specific cell surface receptors, followed by internalization and release of the cytotoxic drug within the target cell. This targeted delivery enhances the effectiveness of the drug while minimizing off-target effects .
Comparison with Similar Compounds
Similar Compounds
NO2-SPP-sulfo: Another cleavable linker used in antibody-drug conjugates.
SPP-sulfo-Me: A similar compound with slight variations in its structure and cleavage properties
Uniqueness
NO2-SPP-sulfo-Me is unique due to its specific cleavage properties and its ability to link cytotoxic drugs to antibodies with high precision. This compound offers advantages in terms of controlled drug release and targeted delivery, making it a valuable tool in the development of antibody-drug conjugates .
Properties
IUPAC Name |
(3-methylsulfonyl-2,5-dioxopyrrolidin-1-yl) 4-[(5-nitropyridin-2-yl)disulfanyl]pentanoate | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N3O8S3/c1-9(27-28-12-5-4-10(8-16-12)18(22)23)3-6-14(20)26-17-13(19)7-11(15(17)21)29(2,24)25/h4-5,8-9,11H,3,6-7H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QGJALSNSJKAIFI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCC(=O)ON1C(=O)CC(C1=O)S(=O)(=O)C)SSC2=NC=C(C=C2)[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N3O8S3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901127513 | |
Record name | 3-(Methylsulfonyl)-2,5-dioxo-1-pyrrolidinyl 4-[(5-nitro-2-pyridinyl)dithio]pentanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901127513 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
463.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
890409-87-7 | |
Record name | 3-(Methylsulfonyl)-2,5-dioxo-1-pyrrolidinyl 4-[(5-nitro-2-pyridinyl)dithio]pentanoate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=890409-87-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-(Methylsulfonyl)-2,5-dioxo-1-pyrrolidinyl 4-[(5-nitro-2-pyridinyl)dithio]pentanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901127513 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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